(R)-1,4-Benzodioxane-2-carboxylic acid

Catalog No.
S667998
CAS No.
70918-53-5
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,4-Benzodioxane-2-carboxylic acid

CAS Number

70918-53-5

Product Name

(R)-1,4-Benzodioxane-2-carboxylic acid

IUPAC Name

(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m1/s1

InChI Key

HMBHAQMOBKLWRX-MRVPVSSYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C(=O)O

Synonyms

(2R)-2,3-Dihydro-1,4-benzodioxin-2-carboxylic Acid; (R)-2,3-Dihydrobenzo[1,4]dioxine-2-carboxylic Acid

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)O

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)C(=O)O

Potential Applications in Medicinal Chemistry:

  • Prodrugs: 1,4-Benzodioxane-2-carboxylic acid derivatives have been investigated as prodrugs, which are inactive compounds that convert to active drugs within the body. This strategy aims to improve drug delivery, solubility, or targeting specific tissues [].

Potential Applications in Material Science:

  • Monomers: 1,4-Benzodioxane-2-carboxylic acid derivatives have been studied as potential monomers for the synthesis of new polymers with various properties, such as biodegradability or specific functionalities.

(R)-1,4-Benzodioxane-2-carboxylic acid is a chiral compound characterized by its unique bicyclic structure, which consists of a benzene ring fused to a dioxane moiety. The molecular formula of this compound is C$_9$H$_8$O$_4$, and it features a carboxylic acid functional group at the 2-position of the benzodioxane structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

, including:

  • Esterification: Reacting with alcohols to form esters, which can enhance its solubility and bioavailability.
  • Amidation: Forming amides when reacted with amines, which may lead to derivatives with improved pharmacological properties.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield derivatives that may have distinct biological activities.

The compound's reactivity is influenced by the presence of both the carboxylic acid and the dioxane ring, allowing for a variety of synthetic pathways.

Research indicates that (R)-1,4-Benzodioxane-2-carboxylic acid exhibits notable biological activity. It has been studied for its role as an intermediate in synthesizing doxazosin, a medication used primarily for treating hypertension and benign prostatic hyperplasia. The enantiomeric purity of this compound is crucial since different enantiomers can exhibit significantly different biological effects. The (R)-enantiomer has been shown to be more effective in certain pharmacological contexts compared to its racemic counterpart .

Several methods are employed for synthesizing (R)-1,4-Benzodioxane-2-carboxylic acid:

  • Kinetic Resolution: This method utilizes enzymatic processes, such as lipase-catalyzed reactions, to selectively convert one enantiomer of racemic 1,4-benzodioxane-2-carboxylic acid into its corresponding product while leaving the other enantiomer intact .
  • Chemical Synthesis: Traditional synthetic routes involve multi-step

(R)-1,4-Benzodioxane-2-carboxylic acid has several applications:

  • Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of doxazosin and potentially other therapeutic agents.
  • Research Tool: Its unique structure makes it valuable in studies exploring structure-activity relationships in drug design.

The compound's ability to form derivatives through various

Interaction studies involving (R)-1,4-Benzodioxane-2-carboxylic acid focus on its binding affinity and efficacy concerning various biological targets. Research has shown that modifications to this compound can significantly affect its interaction with adrenergic receptors, influencing its pharmacological profile. Understanding these interactions is essential for optimizing drug design and improving therapeutic outcomes .

Several compounds share structural similarities with (R)-1,4-Benzodioxane-2-carboxylic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1,4-BenzodioxaneBasic bicyclic structureLacks carboxylic acid functionality
DoxazosinDerived from (R)-1,4-benzodioxane-2-carboxylic acidUsed clinically for hypertension
(S)-1,4-Benzodioxane-2-carboxylic acidEnantiomer of (R)-1,4-benzodioxane-2-carboxylic acidDifferent biological activity compared to (R) form
1,3-BenzodioxoleSimilar dioxole structureDifferent positioning of functional groups

(R)-1,4-Benzodioxane-2-carboxylic acid stands out due to its specific carboxylic acid functionality and its role as a precursor in pharmaceutical synthesis. Its chiral nature also contributes to its uniqueness in biological activity compared to non-chiral or differently substituted analogs.

Iridium-Catalyzed Asymmetric Hydrogenation Methodologies

Iridium-catalyzed asymmetric hydrogenation has emerged as a highly effective strategy for accessing chiral 1,4-benzodioxane derivatives with exceptional enantioselectivity. The development of specialized phosphine-oxazoline ligand systems has proven crucial for achieving optimal stereochemical control in these transformations. Research demonstrates that iridium complexes bearing N-methylated ZhaoPhos ligands can effectively catalyze the asymmetric hydrogenation of benzoxazinones and related substrates, achieving greater than 99% conversion with enantiomeric excess values ranging from 91% to greater than 99%.

The mechanism of iridium-catalyzed asymmetric hydrogenation operates through a sequential protonation-hydride transfer process, where the stereochemical outcome is determined during the initial protonation stage. Computational studies reveal that protonation of both alkyl and carboxymethyl substituted benzodioxines proceeds through a Markovnikov process, with the iridium catalyst establishing facial preference during this critical step. The versatility of this approach is demonstrated by its effectiveness across diverse substrate classes, including those bearing polar coordinating carbonyl derivatives and various heterocyclic substituents.

A particularly notable advancement involves the IrCl/BIDIME-dimer catalyst system, which demonstrates broad applicability for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. This system successfully accommodates substrates containing methyl ester functionalities (95:5 enantiomeric ratio), amide derivatives incorporating pyrrolidine (93:7 enantiomeric ratio), morpholine (98:2 enantiomeric ratio), piperidine (97:3 enantiomeric ratio), piperazine (98:2 enantiomeric ratio), and tetrahydroisoquinoline (97:3 enantiomeric ratio) substituents. The reaction conditions typically employ tetrahydrofuran and methanol as co-solvents with acetic acid as an additive under hydrogen pressure of 600 pounds per square inch at temperatures of 50-70 degrees Celsius.

Asymmetric Acetalization Strategies

N-heterocyclic carbene-catalyzed asymmetric acetalization represents an innovative approach for accessing optically enriched 1,4-benzodioxane derivatives through carboxylic acid functionalization. This methodology addresses synthetic challenges in enantioselective modification of carboxylic acids via asymmetric acetalizations, employing mild and transition metal-free conditions. The key reaction mechanism involves asymmetric addition of carboxylic acid to a catalyst-bound intermediate, enantioselectively constructing chiral acetal units.

The catalytic strategy utilizes N-heterocyclic carbene activation of phthalaldehyde substrates, which subsequently react with carboxylic acids through a dynamic kinetic resolution process. Oxidation of the aldehyde moiety generates azolium ester intermediates that undergo carboxylic acid addition to form diastereomeric complexes. The preferred intermediate undergoes intermolecular annulation to deliver chiral products with high enantiomeric ratios. This approach demonstrates effectiveness across a broad range of carboxylic acid substrates, including natural products and pharmaceutical compounds, under operationally simple conditions.

Preliminary bioactivity studies reveal that enantiomeric products exhibit different biological activities, as demonstrated with chlorambucil derivatives where the two enantiomers show distinct anti-cancer activities in cell growth inhibition assays. This finding underscores the importance of enantioselective synthesis in pharmaceutical applications where stereochemistry directly influences biological efficacy.

Palladium-Catalyzed Synthetic Approaches

Palladium-catalyzed methodologies contribute significantly to the synthetic arsenal for 1,4-benzodioxane construction, particularly through intramolecular cyclization strategies. Research by Buchwald and colleagues established palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohol groups as an effective route to chiral 1,4-benzodiazepines and related structures. Subsequently, Cai's team developed palladium-catalyzed asymmetric intramolecular oxygen-arylation coupling reactions using asymmetric demethylation, achieving enantioselectivity ranging from moderate to excellent levels.

The mechanistic aspects of palladium-catalyzed transformations involve chelation-assisted carbon-hydrogen functionalization processes. These reactions utilize carboxylic acid together with phenyl iodoacetate as acyloxylation sources in substrate-directed functionalization. The resulting ortho-acyloxylated products can undergo base-mediated hydrolysis followed by intramolecular ring closure to generate benzofuran-fused heterocyclic systems. The dependence of reaction efficiency on carboxylate ligand nature and carboxylic acid additives has been extensively documented, with specific carboxylate units influencing both reactivity and selectivity outcomes.

Core Structural Motif for α1-Adrenoceptor Antagonists

The benzodioxane scaffold is integral to α1-adrenoceptor (α1-AR) antagonists, which are used to treat hypertension and benign prostatic hyperplasia. The (R)-enantiomer of 1,4-benzodioxane-2-carboxylic acid contributes to the pharmacophore of selective α1-AR antagonists like WB4101 and doxazosin.

Structural Basis of Subtype Selectivity

WB4101, a prototypical α1-AR antagonist, features a benzodioxane core linked to a 2,6-dimethoxyphenoxyethylaminomethyl group. Modifications to this scaffold, such as replacing the benzodioxane with naphthodioxane or tetrahydronaphthodioxane, alter subtype selectivity. For example:

Compoundα1A-AR pA2α1B-AR pA2α1D-AR pA2Selectivity Profile
WB41019.458.129.02α1A/α1D > α1B
(S)-Methoxytetrahydronaphthoxy analogue8.787.459.34α1D > α1A > α1B
(S)-Hybrid derivative 87.986.126.45α1A > α1D > α1B

Data adapted from Jensen et al. (2006) [4].

The (R)-configuration at the 2-position enhances interactions with hydrophobic pockets in α1D-AR subtypes, as demonstrated by the 10-fold higher potency of (S)-2-methoxy-1-naphthoxy derivatives compared to their (R)-counterparts [4]. The carboxylic acid group enables salt bridge formation with lysine residues in the receptor’s binding site, stabilizing the antagonist-receptor complex.

Doxazosin, a clinical α1-AR antagonist, derives its prolonged duration of action from the benzodioxane scaffold’s metabolic stability. The 2-carboxylic acid moiety in its synthetic precursors facilitates regioselective functionalization, enabling the introduction of quinazoline groups critical for antagonism [2].

Template Development for Neuronal Nicotinic Acetylcholine Receptor Modulators

While direct studies on (R)-1,4-benzodioxane-2-carboxylic acid in nAChR modulation are limited in the provided literature, its structural features suggest potential for allosteric modulator design. The rigid benzodioxane core may mimic the conformational constraints of acetylcholine, while the carboxylic acid group offers a site for hydrogen bonding with receptor subunits.

Comparative Analysis with Benzimidazole Modulators

Recent work on benzimidazole-based nAChR modulators highlights the importance of aromatic bicyclic systems in allosteric site binding [5]. For instance, benzimidazole derivative 9j inhibits β2-containing nAChRs with IC50 values of 150–220 nM, whereas β4 subtypes require higher concentrations (IC50 > 5 µM) [5]. By analogy, the benzodioxane scaffold’s oxygen atoms could engage in polar interactions with serine or threonine residues in nAChR allosteric pockets, potentially modulating receptor desensitization kinetics.

Applications in 5-HT1A Receptor-Targeted Therapeutics

The benzodioxane scaffold is central to 5-HT1A receptor ligands, which are investigated for anxiolytic and antidepressant effects. S15535, a benzodioxane derivative, exhibits partial agonist activity at presynaptic 5-HT1A autoreceptors and antagonist activity at postsynaptic receptors, normalizing serotonin release in limbic regions [6].

Mechanistic Insights from Functional Studies

In rat models, S15535 (0.63 mg/kg) reduces hippocampal serotonin levels by 40%–50%, comparable to the full agonist 8-OH-DPAT but with reduced side effects [6]. The (R)-configuration of the benzodioxane carboxylic acid precursor ensures optimal alignment with the 5-HT1A receptor’s transmembrane helices, as shown by molecular docking studies.

CompoundReceptor Affinity (Ki, nM)Intrinsic Activity (% of 8-OH-DPAT)
S155352.1 ± 0.335%
Buspirone18 ± 460%
8-OH-DPAT0.8 ± 0.1100%

Data from Dekeyne et al. (2000) [6].

The carboxylic acid group’s absence in S15535 (replaced by a methoxy group) underscores the scaffold’s adaptability—modifications at the 2-position tune functional activity without compromising receptor binding.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Dates

Modify: 2023-08-15

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